4-(1H-benzimidazol-2-yl)phenol
Overview
Description
4-(1H-benzimidazol-2-yl)phenol, referred to as Compound III in one of the studies, is a derivative of benzimidazole, a heterocyclic compound with a wide range of biological properties. Benzimidazole derivatives are known for their antibacterial, antifungal, antimicrobial, antiprotozoal, and antihelmintic activities. They are also recognized for their ability to inhibit type I DNA topoisomerases, which are enzymes involved in DNA replication and transcription .
Synthesis Analysis
The synthesis of 4-(1H-benzimidazol-2-yl)phenol involves the reaction of benzene-1,2-diamine precursors with 2-hydroxybenzaldehyde. The process is typically followed by characterization techniques such as elemental analysis, molar conductivity, IR, 1H and 13C NMR spectra, and mass spectral data . The synthesis can be performed in a one-pot reaction, offering advantages such as short reaction times, large-scale synthesis, easy product isolation, and good yields .
Molecular Structure Analysis
The molecular structure of 4-(1H-benzimidazol-2-yl)phenol and its derivatives has been elucidated using various spectroscopic methods. These compounds typically exhibit strong intramolecular hydrogen bonding between the OH hydrogen and the C=N nitrogen atoms, which is evident in their NMR spectra . The molecular geometries have been confirmed through density functional theory (DFT) calculations and X-ray crystallography, providing insights into the planarity of the benzene ring system and the arrangement of substituents .
Chemical Reactions Analysis
4-(1H-benzimidazol-2-yl)phenol participates in complexation reactions with various metal ions, forming chelate structures upon elimination of the phenolic hydrogen. These complexes have been studied for their luminescent properties, coordination geometry, and potential as catalysts in reactions such as ethylene oligomerization . The ligands can act as bidentate, coordinating through the imine nitrogen atom and phenolate oxygen atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(1H-benzimidazol-2-yl)phenol derivatives are influenced by their molecular structure and substituents. These compounds are generally thermally stable up to 300°C and exhibit fluorescence in the UV-visible region . Their solubility and reactivity can vary depending on the solvent used and the presence of substituents, which also affect their biological activities .
Scientific Research Applications
Synthesis of Benzimidazole Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : Benzimidazole derivatives are synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other . The synthesis of 2-phenybenzimidazole derivatives and their biological importance has been documented .
- Methods of Application : The synthesis involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), or polyphosphoric acid trimethylsilyl ester . Another method involves heating the phenyl diamine with 4-aminobenzoic acid in PPA at different temperatures .
- Results or Outcomes : The reaction yields 2-aryl benzimidazoles . The yield of 4-(1H-benzimidazol-2-yl)aniline was reported to be 95% when a mixture of p-aminobenzoic acid and PPA was heated thrice at 20% irradiation power in a 300 GHz oven for 1 min 40 s .
Biological Activity of Benzimidazole Derivatives
- Scientific Field : Pharmacology
- Summary of Application : Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
- Methods of Application : The biological activity of benzimidazole derivatives is usually evaluated using in vitro and in vivo assays .
- Results or Outcomes : Some benzimidazole derivatives have shown excellent antibacterial effect in gram-negative bacteria with the inhibition zone of around 15.3 mm and 19.5 mm . Others have been reported as potent antibacterial agents with MIC range 4–64 μg/ml against several resistant organisms, including methicillin and vancomycin-resistant S. aureus .
Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
- Scientific Field : Organic Chemistry
- Summary of Application : The compound 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde is synthesized from 1,3-dihydro-2H-1,3-benzimidazole-2-thione and 4-fluorobenzaldehyde .
- Methods of Application : The synthesis involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . The obtained aldehyde is then reacted with thiosemicarbazide in ethanol at reflux temperature .
- Results or Outcomes : The reaction yields 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .
Anticancer Activity of Benzimidazole Derivatives
- Scientific Field : Pharmacology
- Summary of Application : Some benzimidazole derivatives have shown significant anticancer activity .
- Methods of Application : The anticancer activity of benzimidazole derivatives is usually evaluated using in vitro and in vivo assays .
- Results or Outcomes : For instance, the compound 2′-(2-benzyloxy-phenyl)-1H,1′H-[2,4]-bibenzo imidazolyl-4-carboxylic acid methyl ester has shown more potency than UK-1 (A-549 IC 50 2.8 μM; HeLa IC 50 7.1 μM) in anticancer screening results .
Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
- Scientific Field : Organic Chemistry
- Summary of Application : The compound 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde is synthesized from 1,3-dihydro-2H-1,3-benzimidazole-2-thione and 4-fluorobenzaldehyde .
- Methods of Application : The synthesis involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . The obtained aldehyde is then reacted with thiosemicarbazide in ethanol at reflux temperature .
- Results or Outcomes : The reaction yields 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .
Antiviral Activity of Benzimidazole Derivatives
- Scientific Field : Pharmacology
- Summary of Application : Some benzimidazole derivatives have shown significant antiviral activity .
- Methods of Application : The antiviral activity of benzimidazole derivatives is usually evaluated using in vitro and in vivo assays .
- Results or Outcomes : Thiosemicarbazones have been postulated as biologically active compounds and display different types of biological activity, such as anti-HIV .
Safety And Hazards
properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13/h1-8,16H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOGMBVECOGANJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419805 | |
Record name | 4-(1H-benzimidazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-benzimidazol-2-yl)phenol | |
CAS RN |
6504-13-8 | |
Record name | 4-(1H-benzimidazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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